2-((2-Fluoropyridin-4-yl)oxy)acetic acid
Description
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
2-(2-fluoropyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H6FNO3/c8-6-3-5(1-2-9-6)12-4-7(10)11/h1-3H,4H2,(H,10,11) |
InChI Key |
ARHHJPZLUQZZNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1OCC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluoropyridin-4-yl)oxy)acetic acid typically involves the nucleophilic substitution reaction of 2-fluoropyridine with chloroacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom by the pyridine ring. The reaction is usually conducted in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluoropyridin-4-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiourea are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thiol-substituted pyridines.
Scientific Research Applications
2-((2-Fluoropyridin-4-yl)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of 2-((2-Fluoropyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Key Properties of 2-((2-Fluoropyridin-4-yl)oxy)acetic Acid and Analogs
Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity
- Fluorine vs. This improves interactions with biological targets .
- Positional Isomerism : Shifting the fluorine from the 2-pyridinyl position (hypothesized in the target compound) to the 3-pyridinyl position (e.g., 2-(4-fluoropyridin-3-yl)acetic acid, ) alters steric and electronic profiles, affecting binding to enzymes or receptors.
Hydrogen Bonding and Crystallinity
- Compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid () form strong O–H⋯O hydrogen-bonded dimers in crystals, stabilizing the solid state. The fluorine in this compound may similarly promote intermolecular interactions, though its smaller size compared to Br or OCH₃ groups could reduce packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
